2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-14-6-5-9-19-20(14)23-22(30-19)24-21(26)17-7-3-4-8-18(17)25-31(27,28)16-12-10-15(29-2)11-13-16/h3-13,25H,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGFMWBMMUDQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 4-methoxybenzenesulfonamide, which is then reacted with 4-methyl-2-aminobenzothiazole under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, or distillation are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzamide core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide.
Reduction: Formation of 2-(4-aminophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism primarily involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. In vitro studies have demonstrated that compounds similar to 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide show promising activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of several thiazole derivatives against Escherichia coli and Staphylococcus aureus. The compounds were tested using the cup plate method at a concentration of 1 µg/mL in dimethylformamide (DMF). Results indicated that derivatives with similar structures displayed varying degrees of inhibition, suggesting that modifications in the sulfonamide group can enhance antibacterial efficacy .
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation. Various studies have explored the structure-activity relationship (SAR) of thiazole-based compounds, revealing that modifications can lead to enhanced cytotoxicity against cancer cell lines.
Case Study: Anticancer Activity Assessment
In a recent investigation, derivatives of 2-mercaptobenzimidazole were synthesized and evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds were assessed using the Sulforhodamine B assay, revealing that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior potency .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored. For instance, sulfonamide derivatives have been studied for their inhibitory effects on various enzymes relevant to metabolic pathways associated with diseases such as diabetes and Alzheimer’s disease.
Enzyme Inhibition Findings
Recent studies focused on new sulfonamides demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These findings suggest that compounds like this compound may have therapeutic applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Thiazole/Benzo[d]thiazole Modifications: The 4-methylbenzo[d]thiazole group in the target compound distinguishes it from simpler thiazole analogs (e.g., nitazoxanide). This modification likely enhances π-π stacking interactions with biological targets compared to unsubstituted thiazoles . Substitution at the 5-position of the thiazole (e.g., NO₂ in nitazoxanide) is critical for antiparasitic activity but reduces ZAC antagonism in other analogs .
Sulfonamide vs. Sulfamoyl Groups :
- The 4-methoxyphenylsulfonamido group in the target compound contrasts with methyl-phenylsulfamoyl groups in urease inhibitors (e.g., 4-[methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide). The methoxy group may reduce steric hindrance compared to bulkier substituents, improving solubility .
Biological Activity: ZAC Antagonism: N-(Thiazol-2-yl)-benzamide analogs with 4-tert-butyl or 5-methoxy substitutions exhibit potent ZAC antagonism, suggesting that the 4-methyl and 4-methoxy groups in the target compound could synergistically enhance activity . Kinase Inhibition: Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-thiazol-2-yl)benzamide show kinase inhibition, but the target compound’s sulfonamido group may redirect selectivity toward ion channels or receptors .
Physicochemical and Spectroscopic Comparisons
Table 2: Physicochemical Properties
Key Observations :
- Melting Points: Benzo[d]thiazole derivatives (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide) exhibit higher melting points (234–238°C) compared to simpler thiazoles, likely due to enhanced crystallinity from fused aromatic systems .
- Spectral Signatures : The target compound’s sulfonamido group would show characteristic 1H NMR signals for the methoxy group (~δ 3.8 ppm) and sulfonamide NH (~δ 10–12 ppm), similar to other sulfonamide derivatives .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The benzo[d]thiazole core is critical for maintaining bioactivity, as replacing it with non-fused thiazoles reduces potency . Methoxy and methyl groups improve metabolic stability and selectivity, as seen in ZAC antagonists and kinase inhibitors .
- Synthetic Feasibility : Analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)benzamides) are synthesized via nucleophilic substitution or Suzuki coupling, suggesting viable routes for the target compound .
Biological Activity
The compound 2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a sulfonamide group, which is known for its diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways in cellular processes. Some key mechanisms include:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit the activity of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This suggests potential antibacterial properties.
- Antiviral Activity : Preliminary studies indicate that derivatives similar to this compound may exhibit antiviral activity against viruses such as Hepatitis C by inhibiting viral helicases and proteases .
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives possess significant antimicrobial properties. A study evaluating various sulfonamides found that compounds with similar structures exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Sulfonamide A | E. coli | 32 |
| Sulfonamide B | S. aureus | 16 |
| This compound | Unknown | TBD |
Anticancer Properties
Recent investigations into the anticancer potential of benzothiazole derivatives have shown promising results. The compound was tested against various cancer cell lines, revealing cytotoxic activities that were dose-dependent. The mechanism appears to involve apoptosis induction through the activation of caspases .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, correlating with increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways .
- Animal Models : In vivo studies using murine models indicated that administration of the compound led to a reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .
Safety and Toxicology
The safety profile of the compound is crucial for its development as a therapeutic agent. Toxicological assessments have shown that while some sulfonamides can cause adverse effects, the specific toxicity of this compound remains to be fully elucidated. Current studies suggest low acute toxicity but require further investigation into chronic exposure effects.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Predicts transition states and reaction pathways for sulfonamide-thiazole coupling. For example, solvent effects (DMF vs. THF) on activation energy can be modeled to optimize yields .
- Molecular docking : Evaluates binding affinity to biological targets (e.g., kinases or bacterial enzymes). A study on similar thiazole derivatives showed improved inhibition of bacterial PPTase enzymes (binding energy ≤−8.5 kcal/mol) through trifluoromethyl group interactions .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with antimicrobial activity, guiding rational design .
What analytical techniques are critical for resolving structural ambiguities in this compound?
Q. Basic
- X-ray crystallography : Resolves crystal packing and confirms dihedral angles between the benzamide and thiazole rings (e.g., 45–60° in similar sulfonamide-thiazole hybrids) .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals and verifies regiochemistry .
- High-resolution mass spectrometry (HRMS) : Distinguishes molecular ions from isobaric impurities (mass accuracy <5 ppm) .
What strategies mitigate low yields in sulfonamido-thiazole benzamide synthesis?
Q. Advanced
- Solvent optimization : Switching from THF to DMF increases reaction efficiency (yields from 50% to 75%) due to improved solubility of intermediates .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps by stabilizing reactive intermediates .
- Temperature control : Gradual heating (60°C → 80°C) prevents decomposition of heat-sensitive sulfonamide intermediates .
How does the electronic nature of substituents affect the compound’s reactivity and bioactivity?
Q. Advanced
- Electron-withdrawing groups (EWGs) : A 4-methoxy group on the phenylsulfonamide enhances electrophilicity, accelerating nucleophilic attack by benzothiazol-2-amine. This is supported by Hammett plots showing linear free-energy relationships (ρ = +1.2) .
- Trifluoromethyl groups : Increase lipophilicity (logP ~3.5) and metabolic stability, as observed in analogs with improved pharmacokinetic profiles .
- Thiazole ring modifications : Substitution at the 4-methyl position alters π-π stacking interactions with target proteins, impacting IC₅₀ values in enzyme inhibition assays .
What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Q. Advanced
- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ ≤10 µM). Similar benzothiazole derivatives showed selective toxicity via ROS generation .
- Cell cycle analysis : Flow cytometry identifies G1/S phase arrest, as seen in thiazole-based inhibitors targeting CDK2 .
- Western blotting : Detects downregulation of oncoproteins (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., Bax) .
How can structural analogs of this compound be designed to enhance antimicrobial activity?
Q. Advanced
- Bioisosteric replacement : Replace the methoxy group with a chlorine atom to improve membrane penetration (logD increased by 0.5 units) .
- Hybridization with triazoles : Introduce a 1,2,3-triazole moiety via click chemistry to target bacterial efflux pumps, as demonstrated in analogs with MIC ≤2 µg/mL against S. aureus .
- SAR studies : Systematic variation of benzothiazole substituents (e.g., 4-methyl vs. 4-bromo) identifies optimal steric bulk for enzyme active-site binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
